molecular formula C17H20N2O4S B2490483 3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2319831-30-4

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No. B2490483
CAS RN: 2319831-30-4
M. Wt: 348.42
InChI Key: DMSOYNBHCQRAQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine-diones typically involves chemical transformations that combine various chemical entities to form the desired structure. For example, the synthesis of novel thiazolidine-diones has been reported where chemical transformation involved boiling specific precursors in ethanol containing piperidine, leading to the formation of the target molecule. This process demonstrates the importance of selecting appropriate reactants and conditions to achieve the desired chemical structure (Halim & Ibrahim, 2021).

Molecular Structure Analysis

The molecular structure of thiazolidine-diones, including their stereochemistry and conformations, can be analyzed through various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the vibrational spectral analysis and chemical shifts of such compounds, respectively. Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular structure and stability of these compounds (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Thiazolidine-diones undergo various chemical reactions that highlight their reactivity and functional group transformations. For example, they can participate in Knoevenagel condensation reactions, which are essential for the synthesis of diverse chemical structures. These reactions are facilitated by catalysts such as piperidine, demonstrating the compound's versatility in chemical synthesis (Prakash et al., 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A series of thiazolidine-2,4-diones derivatives were synthesized and exhibited significant antimicrobial activity against gram-positive bacteria and antifungal activity against Aspergillus niger and A. flavus. These compounds, including modifications with various aryl and heterocyclic substitutions, show potential in the development of new antimicrobial agents (Prakash et al., 2011).

Biological Activity and Therapeutic Potential

  • Thiazolidine-2,4-dione derivatives have been explored for their biological activities, including antibacterial and antifungal effects. Novel carboxamide and amino acid derivatives of thiazolidine-2,4-dione have shown weak to moderate antibacterial activity and notable antifungal activity, highlighting their potential as basis for developing new therapeutic agents (Alhameed et al., 2019).

Anticancer Activity

  • Research has also extended into the anticancer properties of thiazolidine-2,4-dione derivatives. Specific modifications of the core structure have demonstrated activity against cancer cell lines, suggesting a potential pathway for the development of novel anticancer drugs (Kumar & Sharma, 2022).

Chemical Synthesis Techniques

  • The chemical synthesis of thiazolidine-2,4-dione derivatives involves various strategies, including the Knoevenagel condensation, highlighting the chemical versatility and the potential for generating diverse compounds with significant biological activities (Yang et al., 2003).

Antidiabetic and Anti-inflammatory Applications

  • Some derivatives have been studied for their antidiabetic and anti-inflammatory properties, indicating their potential utility in treating conditions such as diabetes and inflammatory diseases. These studies underscore the importance of structural modifications to enhance biological activity and therapeutic efficacy (Ma et al., 2011).

properties

IUPAC Name

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOYNBHCQRAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

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